molecular formula C9H12N4O2 B3348832 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one CAS No. 18904-04-6

6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one

Cat. No.: B3348832
CAS No.: 18904-04-6
M. Wt: 208.22 g/mol
InChI Key: IJRABOGOSGSKGH-UHFFFAOYSA-N
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Description

6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one is a chemical compound with the molecular formula C9H12N4O2 It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one typically involves the reaction of ethyl acetoacetate with guanidine to form the intermediate this compound. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol. The intermediate is then purified and crystallized to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as chromatography and recrystallization is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one
  • 6-Propoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one
  • 6-Butoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one

Uniqueness

6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one is unique due to its specific ethoxy group, which imparts distinct chemical and biological properties compared to its analogs. The presence of the ethoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-ethoxy-3,7-dimethylpurin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2/c1-4-15-8-6-7(10-5-12(6)2)13(3)9(14)11-8/h5H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRABOGOSGSKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=O)N(C2=C1N(C=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70547619
Record name 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18904-04-6
Record name 6-Ethoxy-3,7-dimethyl-3,7-dihydro-2H-purin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70547619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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